Cas no 890822-02-3 (3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine)

3-(Benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a structurally complex thiophene derivative with potential applications in medicinal chemistry and material science. Its unique molecular architecture, featuring a benzenesulfonyl group, a fluorobenzoyl moiety, and an ethyl-methylphenyl substituent, suggests possible utility as an intermediate in pharmaceutical synthesis or as a functional material precursor. The compound’s multi-substituted thiophene core may confer stability and reactivity, while the fluorine atom could enhance bioavailability or binding affinity in drug design. Its well-defined structure allows for precise modifications, making it a candidate for targeted research in small-molecule development. Further studies are required to fully elucidate its properties and applications.
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine structure
890822-02-3 structure
商品名:3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
CAS番号:890822-02-3
MF:C26H23FN2O3S2
メガワット:494.600827455521
CID:5439008

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 化学的及び物理的性質

名前と識別子

    • [3-amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
    • 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
    • インチ: 1S/C26H23FN2O3S2/c1-3-17-9-7-8-16(2)22(17)29-26-25(34(31,32)20-10-5-4-6-11-20)21(28)24(33-26)23(30)18-12-14-19(27)15-13-18/h4-15,29H,3,28H2,1-2H3
    • InChIKey: VDTINIUFDLCKOE-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC(NC2=C(C)C=CC=C2CC)=C(S(C2=CC=CC=C2)(=O)=O)C=1N)(C1=CC=C(F)C=C1)=O

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3165-0793-20μmol
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3165-0793-4mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3165-0793-5mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3165-0793-2mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3165-0793-3mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3165-0793-10μmol
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3165-0793-20mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3165-0793-25mg
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3165-0793-2μmol
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3165-0793-5μmol
3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
890822-02-3 90%+
5μl
$63.0 2023-04-27

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine 関連文献

3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamineに関する追加情報

Recent Advances in the Study of 3-(Benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine (CAS: 890822-02-3)

The compound 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine (CAS: 890822-02-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiophene-based derivative exhibits unique structural features that make it a promising candidate for drug development, particularly in targeting specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.

One of the key areas of research has been the compound's interaction with protein kinases, which play a critical role in cellular signaling and disease progression. Preliminary in vitro studies have demonstrated that 890822-02-3 exhibits selective inhibition against certain kinase isoforms, suggesting its potential as a targeted therapy for cancers and inflammatory diseases. The compound's ability to modulate kinase activity has been attributed to its unique binding mode, which involves interactions with both the ATP-binding pocket and adjacent hydrophobic regions of the kinase domain.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's metabolic stability and toxicity profile. Pharmacokinetic studies in animal models have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable half-life. These findings are particularly encouraging for further development as an oral therapeutic agent. However, researchers have noted the need for structural optimization to improve its metabolic stability and reduce potential off-target effects.

The synthesis and structure-activity relationship (SAR) studies of 3-(benzenesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine have also been a focus of recent research. Several analogs have been developed to explore the impact of various substituents on biological activity. These studies have identified critical structural elements required for maintaining potency while improving drug-like properties. The fluorobenzoyl moiety, in particular, has been shown to significantly influence both binding affinity and selectivity.

Looking forward, ongoing research aims to further characterize the compound's therapeutic potential through advanced preclinical studies. Current efforts include investigating its efficacy in disease-relevant animal models and exploring potential combination therapies. The unique chemical scaffold of 890822-02-3 continues to serve as a valuable starting point for the development of novel therapeutic agents targeting challenging disease pathways.

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